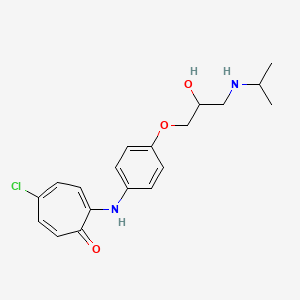
5-Chloro-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)anilino)-2,4,6-cycloheptatrien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one is a complex organic compound known for its unique chemical structure and properties. This compound features a cycloheptatriene ring substituted with various functional groups, including a chloro group, a hydroxy group, and an amino group. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the cycloheptatriene ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the hydroxy group: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Amino group introduction: Amination reactions using amines or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-2-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one: Similar in structure but with different substituents.
2-Hydroxy-3-[(1-methylethyl)amino]propoxy derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of 5-Chloro-2-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one lies in its specific combination of functional groups and the cycloheptatriene ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
38767-87-2 |
|---|---|
Fórmula molecular |
C19H23ClN2O3 |
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
5-chloro-2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]anilino]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C19H23ClN2O3/c1-13(2)21-11-16(23)12-25-17-7-5-15(6-8-17)22-18-9-3-14(20)4-10-19(18)24/h3-10,13,16,21,23H,11-12H2,1-2H3,(H,22,24) |
Clave InChI |
RMCZBLNVNBUEQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)NC2=CC=C(C=CC2=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)
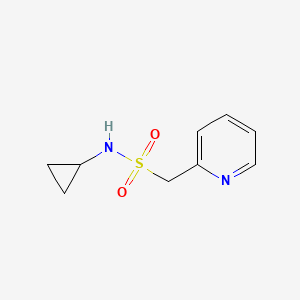
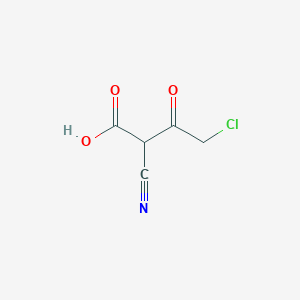

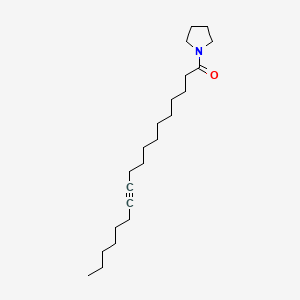
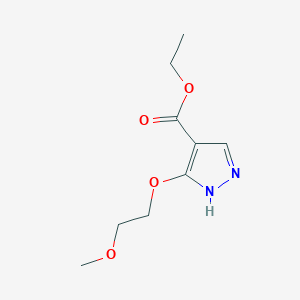
![4-Chloro-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13970099.png)
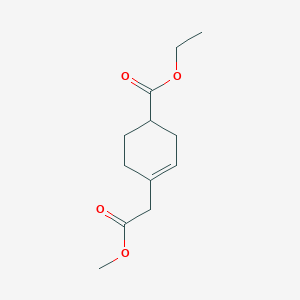
![1h-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13970110.png)

![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13970130.png)
![Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate](/img/structure/B13970136.png)
